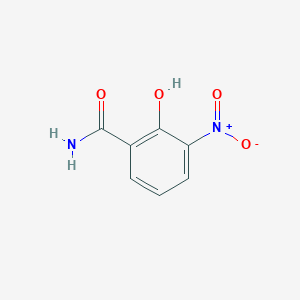

2-Hydroxy-3-nitrobenzamide

描述

Overview of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry and Materials Science

Benzamide derivatives represent a versatile class of organic compounds with a wide array of applications, most notably in medicinal chemistry and, increasingly, in materials science. The foundational structure, a benzene (B151609) ring attached to an amide group, serves as a scaffold for countless modifications, leading to a diverse range of biological activities. walshmedicalmedia.com In the pharmaceutical industry, benzamides are recognized for their therapeutic potential across various disease areas. They have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. walshmedicalmedia.comresearchgate.netnih.gov For instance, certain substituted benzamides have shown significant anti-inflammatory properties by inhibiting nitric oxide production in macrophages. Others have been investigated as potent inhibitors of enzymes crucial for cancer cell proliferation or as antagonists for specific receptors implicated in neurological disorders. researchgate.netnih.gov

In the realm of materials science, benzamide derivatives are valued for their ability to form robust, high-performance polymers known as aromatic polyamides or aramids. lew.roresearchgate.net These materials, such as poly(p-phenyleneterephthalamide) and poly(p-benzamide), are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, leading to their use in advanced applications like high-performance fibers. lew.roresearchgate.net The introduction of benzamide side groups into polymer chains can enhance solubility and modify thermal properties, making them suitable for creating thin, flexible films with specific dielectric properties for use in electronics and sensors. lew.ro Furthermore, benzamides can act as functional monomers in the synthesis of polymers with tailored characteristics. mdpi.com The polymer-supported synthesis of benzamide derivatives is also an area of active research, offering advantages like improved reaction efficiency and easier purification. stmjournals.com

The Significance of Nitro and Hydroxyl Substituents in Aromatic Systems

The presence of nitro (–NO₂) and hydroxyl (–OH) groups on an aromatic ring, such as in 2-hydroxy-3-nitrobenzamide, profoundly influences the molecule's electronic properties, reactivity, and biological activity. The hydroxyl group, a phenol (B47542) in this context, is an electron-donating group that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. nih.gov The ability of the hydroxyl group to donate a proton or act as a hydrogen bond donor is often key to the binding of drug molecules to their protein targets.

Conversely, the nitro group is a strong electron-withdrawing group. This characteristic can significantly alter the electron density of the aromatic ring, affecting its reactivity in further chemical transformations. nih.gov In medicinal chemistry, the nitro group is often considered a "structural alert" due to potential toxicity, but it is also a key feature in many potent therapeutic agents. nih.gov For example, nitro-substituted compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrasayanjournal.co.in The biological activity of some nitroaromatic compounds is attributed to their ability to undergo bioreduction in hypoxic environments, a characteristic exploited in the design of certain anticancer drugs. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group in this compound creates a unique electronic environment that is a key focus of its research.

Historical Trajectory and Current Research Landscape of this compound

The study of this compound is situated within the broader historical context of research on salicylamides (2-hydroxybenzamides). The synthesis of N-substituted salicylamides has been a topic of interest for several decades, with early studies focusing on their antimicrobial properties. nih.gov The direct precursor, 2-hydroxybenzamide (salicylamide), and its dinitro derivative, 2-hydroxy-3,5-dinitrobenzamide, have been subjects of structural studies, providing a basis for understanding the impact of nitration on this molecular framework. nih.gov

A key publication in 2009 provided a detailed crystal structure analysis of this compound, solidifying its structural characterization. nih.gov This study described its synthesis via the nitration of 2-hydroxybenzamide and highlighted its role as a synthetic intermediate for further derivatization. nih.gov The synthesis involves the dropwise addition of a nitrating mixture of nitric acid and sulfuric acid to a solution of 2-hydroxybenzamide at low temperatures. nih.gov The resulting product can be purified by column chromatography. nih.gov

The current research landscape for this compound and its close derivatives is primarily focused on its potential applications in medicinal chemistry. It is often used as a building block in the synthesis of more complex molecules with potential therapeutic activities. biosynth.com Research on related nitro- and hydroxy-substituted benzamides is exploring their anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govnih.gov For example, studies on various nitrobenzamide derivatives have reported their inhibitory effects on cancer cell lines and inflammatory pathways, with specific IC₅₀ values determined. researchgate.netnih.govajol.info The structural data of this compound provides a crucial foundation for molecular modeling and the rational design of new derivatives with enhanced biological activities.

Data Tables

Table 1: Physicochemical and Crystallographic Data of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O₄ | biosynth.com |

| Molecular Weight | 182.14 g/mol | biosynth.com |

| CAS Number | 2912-76-7 | biosynth.com |

| Melting Point | 150-155 °C | sigmaaldrich.com |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Unit Cell Dimensions | a = 3.8390(2) Å, b = 13.0347(8) Å, c = 16.0409(9) Å | nih.gov |

| Unit Cell Angles | α = 98.207(3)°, β = 95.658(2)°, γ = 98.365(3)° | nih.gov |

| Unit Cell Volume | 780.16(8) ų | nih.gov |

Table 2: In Vitro Anti-inflammatory Activity of Selected Nitrobenzamide Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 4-Nitro-N-(3-nitrophenyl)benzamide | iNOS | >50 | RAW264.7 | nih.gov |

| 4-Nitro-N-(4-nitrophenyl)benzamide | iNOS | >50 | RAW264.7 | nih.gov |

| 4-Nitro-N-(2,4-dinitrophenyl)benzamide | iNOS | 3.7 | RAW264.7 | nih.gov |

| 4-Nitro-N-(3,5-dinitrophenyl)benzamide | iNOS | 5.3 | RAW264.7 | nih.gov |

Table 3: In Vitro Anticancer Activity of Selected Substituted Benzamide Derivatives

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| N-(Substituted coumarin-3-yl) benzamide (8a) | HepG2 | 211.16 | ajol.info |

| N-(Substituted coumarin-3-yl) benzamide (8b) | HepG2 | 241.5 | ajol.info |

| N-(Substituted coumarin-3-yl) benzamide (8c) | HepG2 | 299.21 | ajol.info |

| 2-(5-Methyl-2-furyl)benzimidazole | Leukemia (THP-1) | ~10-16 | d-nb.info |

Table 4: Antiviral Activity of Selected Salicylamide (B354443) Derivatives against SARS-CoV-2

| Compound | EC₅₀ (µM) | Reference |

| Niclosamide Analog 5 | 0.057 | researchgate.net |

| Niclosamide Analog 6 | 0.39 | researchgate.net |

| Niclosamide Analog 10 | 0.38 | researchgate.net |

| Niclosamide Analog 11 | 0.49 | researchgate.net |

| Salicylanilide (B1680751) 13 | 0.74 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECMDSYYFNKSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460831 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-76-7 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry of 2 Hydroxy 3 Nitrobenzamide

Established Synthetic Pathways for 2-Hydroxy-3-nitrobenzamide

The preparation of this compound can be approached through two main strategic routes: the direct nitration of the pre-formed 2-hydroxybenzamide or the nitration of a precursor followed by the formation of the amide group.

Direct Nitration of 2-Hydroxybenzamide

The most common and direct method for synthesizing this compound involves the electrophilic nitration of 2-hydroxybenzamide (salicylamide). In this reaction, the hydroxyl (-OH) and amide (-CONH2) groups on the aromatic ring direct the incoming nitro group (-NO2) primarily to the positions ortho and para to the powerful activating hydroxyl group. The 3-position is sterically less hindered than the position ortho to the amide group.

A typical experimental procedure involves the slow, dropwise addition of a solution of 2-hydroxybenzamide in a suitable solvent, such as ethyl acetate (B1210297), to a nitrating mixture. smolecule.comresearchgate.net This mixture is generally composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). smolecule.com The reaction temperature is carefully controlled and kept low, typically below 278 K (5 °C), during the addition to manage the exothermic nature of the reaction and to enhance the regioselectivity towards the desired 3-nitro isomer. smolecule.com Following the addition, the reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction. smolecule.com

Work-up and purification are critical steps to isolate the desired product. The reaction mixture is often neutralized with a base, such as aqueous sodium bicarbonate (NaHCO₃), and the product is extracted with an organic solvent like ethyl acetate. smolecule.com The crude product, often a reddish-brown solid, is then purified. smolecule.com A common purification technique is column chromatography over silica (B1680970) gel, eluting with a gradient of ethyl acetate in a non-polar solvent like petroleum ether, which yields the purified this compound as brown prisms. smolecule.comresearchgate.net

| Reagents/Conditions | Notes |

| Starting Material | 2-Hydroxybenzamide (Salicylamide) |

| Nitrating Agent | Mixture of concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |

| Solvent | Ethyl Acetate |

| Temperature | Kept below 278 K (5 °C) during addition, then stirred at room temperature |

| Reaction Time | 4–5 hours of stirring at room temperature, followed by reflux for 1 hour |

| Work-up | Neutralization with aq. NaHCO₃, extraction with Ethyl Acetate |

| Purification | Column chromatography on silica gel |

Alternative Synthetic Routes and Optimized Reaction Conditions

An alternative pathway to this compound involves the nitration of salicylic (B10762653) acid (2-hydroxybenzoic acid) as the initial step to form 3-nitrosalicylic acid. This intermediate is then converted to the final amide product. This multi-step approach allows for potentially greater control over the regioselectivity of the nitration.

The first step, the nitration of salicylic acid, also employs a nitrating mixture of concentrated nitric and sulfuric acid under controlled temperature conditions to favor the formation of the 3-nitro isomer. The resulting 3-nitrosalicylic acid is a stable intermediate that can be isolated and purified. a2bchem.com

The subsequent conversion of 3-nitrosalicylic acid to this compound is achieved through amidation. A common method for this transformation is to first convert the carboxylic acid to a more reactive species, such as an acid chloride. This is typically done by reacting 3-nitrosalicylic acid with thionyl chloride (SOCl₂), often with refluxing in an anhydrous solvent, to yield 3-nitrosalicyloyl chloride. The crude acid chloride can then be reacted with an ammonia (B1221849) source, such as ammonia gas or a solution of ammonia in ethanol (B145695), to form the desired this compound.

Optimization of reaction conditions for both pathways is crucial for maximizing yield and purity. Key parameters to control include the molar ratios of reactants, reaction temperature, and reaction time. For the direct nitration of 2-hydroxybenzamide, precise temperature control below 5°C is essential to minimize the formation of dinitrated and other isomeric byproducts.

Synthesis of Structurally Related Analogs and Derivatives

The core structure of this compound can be readily modified to generate a library of structurally related analogs and derivatives. These modifications can be broadly categorized into substitutions on the aromatic ring and alterations to the amide moiety.

Strategies for Modulating Aromatic Ring Substitutions (e.g., Halogenation, Methylation)

The aromatic ring of this compound and its precursors can be further functionalized, most commonly through electrophilic substitution reactions such as halogenation and methylation.

Halogenation: Halogenated analogs of this compound have been synthesized, with bromine and chlorine being common substituents. For instance, 5-Bromo-2-hydroxy-3-nitrobenzamide can be prepared from 5-bromo-2-hydroxy-3-nitrobenzoic acid. chemshuttle.com Similarly, 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is synthesized via the nitration of 5-chloro-2-hydroxy-N-methylbenzamide. These halogen atoms can influence the electronic properties and lipophilicity of the molecule. The synthesis of these halogenated precursors often starts from a para-substituted phenol (B47542), which undergoes a series of reactions including acetylation, Fries rearrangement, and finally nitration. google.com

Methylation: The introduction of a methyl group onto the aromatic ring can also be achieved. For example, 2-hydroxy-3-methyl-5-nitrobenzamide (B13932294) is synthesized from benzene (B151609) or benzamide (B126) derivatives through a multi-step process where the hydroxyl, methyl, and nitro groups are introduced under carefully controlled conditions to ensure the desired regioselectivity. ontosight.ai

Approaches for N-Substitution and Amide Moiety Modifications

The amide group of this compound provides a handle for a variety of modifications, including N-alkylation and N-arylation, to produce secondary and tertiary amides.

N-Alkylation and N-Arylation: The synthesis of N-substituted derivatives often starts from the corresponding N-substituted 2-hydroxybenzamide, which is then nitrated. For example, the synthesis of N-(2-chloro-6-methylphenyl)-2-hydroxy-3-nitrobenzamide follows this strategy. nih.gov Alternatively, direct N-alkylation of a pre-existing amide can be challenging, but methods exist for the N-alkylation of imides and other related compounds, which could potentially be adapted. beilstein-journals.org A one-pot reductive N-alkylation of nitroarenes using a carbonyl compound as the alkyl source in the presence of a reducing agent like zinc dust and acetic acid has also been reported, which could be a potential route for modifying the amide after reduction of the nitro group. nih.gov

The amide bond itself can be formed from 2-hydroxy-3-nitrobenzoic acid and a desired amine using standard peptide coupling reagents. For instance, the reaction of 2-hydroxy-3-nitrobenzoic acid with an amine in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) can yield the corresponding N-substituted-2-hydroxy-3-nitrobenzamide. google.com

Yield Optimization and Purity Considerations in Synthesis

Maximizing the yield and ensuring the high purity of this compound and its derivatives are critical for their use in further synthetic applications.

Purity Considerations: The purity of the final compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to get a preliminary indication of the product's purity. researchgate.net

For purification, column chromatography over silica gel is a widely employed method to separate the desired product from unreacted starting materials and byproducts. smolecule.comresearchgate.net The choice of eluent system is critical for achieving good separation. Recrystallization from a suitable solvent is another effective method for purifying the final product and typically yields crystalline material of high purity.

The identity and purity of the synthesized this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. mdpi.com For crystalline products, X-ray diffraction can provide unambiguous structural confirmation. researchgate.netnih.gov

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystal. For 2-Hydroxy-3-nitrobenzamide, this technique has unveiled key structural features. The crystal data indicates a triclinic system with the space group P1. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆N₂O₄ |

| Formula weight | 182.14 |

| Temperature | 296 K |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 3.8390 (2) |

| b (Å) | 13.0347 (8) |

| c (Å) | 16.0409 (9) |

| α (°) | 98.207 (3) |

| β (°) | 95.658 (2) |

| γ (°) | 98.365 (3) |

| Volume (ų) | 780.16 (8) |

| Z | 4 |

Source: researchgate.netnih.gov

A significant feature of the molecular structure is the presence of a strong intramolecular hydrogen bond. nih.goviucr.org In both molecules within the asymmetric unit, the hydroxyl group (O—H) acts as a hydrogen bond donor to the oxygen atom of the amide group (C=O). researchgate.netnih.gov This interaction results in the formation of a stable six-membered ring motif, designated as S(6) in graph-set notation. nih.govnih.gov This intramolecular hydrogen bond plays a crucial role in stabilizing the conformation of the molecule.

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The amide group's NH₂ hydrogens are involved in different interactions. One hydrogen atom from the amide group participates in the formation of inversion dimers, where two molecules are linked by a pair of N—H⋯O hydrogen bonds, creating an R²₂(8) ring motif. researchgate.netnih.gov The other amide hydrogen atom connects these dimers, extending the structure. researchgate.netnih.gov

A notable characteristic of the this compound crystal structure is the presence of disorder in one of the two independent molecules. researchgate.netnih.gov The oxygen atoms of the nitro group in this molecule are disordered over two positions. researchgate.netnih.gov The occupancy ratio for the two orientations of the nitro group is approximately 0.517:0.483. researchgate.netnih.gov This indicates that in the crystal lattice, this particular nitro group exists in two slightly different orientations with nearly equal probability.

The extensive network of intermolecular hydrogen bonds leads to the formation of a two-dimensional polymeric architecture in the solid state. nih.goviucr.org The dimers formed through N—H⋯O interactions are further interlinked, creating sheets. researchgate.netnih.gov This supramolecular assembly highlights how non-covalent interactions can organize individual molecules into well-defined, extended structures.

Spectroscopic Elucidation of Molecular Structure

While single-crystal X-ray diffraction provides a definitive solid-state structure, spectroscopic methods offer complementary information about the molecule's electronic and vibrational properties. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing benzamide (B126) compounds. ontosight.aiijpbs.com For instance, the O-H and N-H stretching frequencies in the IR spectrum are very sensitive to the strength of hydrogen bonding. acs.org In related nitrobenzamide derivatives, the presence of strong intramolecular hydrogen bonds has been investigated using these spectroscopic techniques in conjunction with computational methods. semanticscholar.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxybenzamide |

| 2-Hydroxy-3,5-dinitrobenzamide |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from structurally similar compounds. The analysis is typically conducted in a solvent like DMSO-d₆, which can accommodate the polar functional groups of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the amide protons.

Phenolic Proton (-OH): A single, broad singlet is anticipated at a significantly downfield chemical shift, likely in the range of δ 12.0-14.0 ppm. This pronounced deshielding is due to the strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen of the amide group, a feature confirmed by crystallographic studies. nih.gov

Amide Protons (-NH₂): Two distinct signals, likely appearing as broad singlets, are expected for the two amide protons, typically in the δ 7.0-8.5 ppm region. Their distinctness arises from hindered rotation around the C-N bond.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). They would form a complex splitting pattern due to their coupling with each other. Specifically, the proton at C4 would likely be a doublet of doublets, coupling to the protons at C5 and C6. The protons at C5 and C6 would also appear as multiplets, influenced by their respective neighbors.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C3) and the electron-donating hydroxyl group (C2) would be significantly affected. The carbon bearing the hydroxyl group (C2) is expected around δ 150-155 ppm, while the carbon with the nitro group (C3) would be in a similar range. The carbon attached to the amide group (C1) is predicted to be around δ 120-125 ppm. The remaining carbons (C4, C5, C6) would appear in the typical aromatic region of δ 120-140 ppm.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (ppm) | Carbon Assignment | Chemical Shift (ppm) |

| -OH | 12.0 - 14.0 (s, 1H) | C=O | 165 - 170 |

| Ar-H (C4-H, C5-H, C6-H) | 7.0 - 8.5 (m, 3H) | C2 (-OH) | 150 - 155 |

| -NH₂ | 7.0 - 8.5 (br s, 2H) | C3 (-NO₂) | 145 - 150 |

| C1 (-CONH₂) | 120 - 125 | ||

| C4, C5, C6 | 120 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, amide, and nitro groups.

O-H and N-H Stretching: Due to strong intramolecular hydrogen bonding between the phenolic -OH and the amide C=O, as well as potential intermolecular hydrogen bonding involving the -NH₂ group, the O-H and N-H stretching vibrations are expected to appear as broad bands. The O-H stretch is anticipated in the 3200-3500 cm⁻¹ region. The primary amide N-H stretching typically shows two bands (asymmetric and symmetric) in the 3100-3400 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. Its position may be slightly lowered from the typical amide I band region due to the influence of the intramolecular hydrogen bond.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| Amide N-H | Stretching | 3100 - 3400 | Medium, Broad |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Nitro N-O | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro N-O | Symmetric Stretching | 1335 - 1385 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.

The molecular formula of this compound is C₇H₆N₂O₄, corresponding to a molecular weight of approximately 182.14 g/mol . sigmaaldrich.combiosynth.commatrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 182.

The fragmentation of the molecular ion is expected to proceed through several key pathways characteristic of aromatic nitro compounds and benzamides:

Loss of Amine Radical (•NH₂): A fragment ion at m/z 166 could result from the cleavage of the amide C-N bond, losing an amine radical.

Loss of Nitro Group (•NO₂): Cleavage of the C-N bond of the nitro group would lead to a significant peak at m/z 136.

Loss of Carbon Monoxide (CO): Following the loss of the nitro group, the resulting ion could lose carbon monoxide, a common fragmentation for phenols, to give a fragment at m/z 108.

Formation of Benzoyl Cation Fragment: Cleavage can result in the formation of the 2-hydroxy-3-nitrobenzoyl cation at m/z 166.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 182 | [C₇H₆N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₇H₄NO₃]⁺ | •NH₂ |

| 136 | [C₇H₆O₂]⁺˙ | •NO₂ |

| 108 | [C₆H₄O]⁺˙ | •NO₂, CO |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is employed to investigate various electronic and structural properties of 2-Hydroxy-3-nitrobenzamide.

The optimization of the molecular geometry of this compound using DFT methods allows for the determination of the most stable three-dimensional arrangement of its atoms. Experimental validation of the computed geometry comes from single-crystal X-ray diffraction studies.

For this compound, the asymmetric unit in the crystal structure contains two independent molecules. researchgate.netnih.gov In one of these molecules, the oxygen atoms of the nitro group are disordered over two sites. researchgate.netnih.gov A key feature observed in both molecules is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of the amide group, forming a stable six-membered ring motif. researchgate.netnih.gov

The crystal structure is triclinic with the space group P-1. The unit cell parameters have been reported as:

a = 3.8390(2) Å

b = 13.0347(8) Å

c = 16.0409(9) Å

α = 98.207(3)°

β = 95.658(2)°

γ = 98.365(3)° researchgate.net

These experimental values serve as a benchmark for the accuracy of the optimized geometry obtained from DFT calculations. The planarity of the benzene (B151609) ring and the relative orientations of the amide and nitro substituents are crucial conformational aspects. In related nitrobenzamide derivatives, the planarity of the molecule can be influenced by the position of the nitro group and the nature of other substituents. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8390 (2) |

| b (Å) | 13.0347 (8) |

| c (Å) | 16.0409 (9) |

| α (°) | 98.207 (3) |

| β (°) | 95.658 (2) |

| γ (°) | 98.365 (3) |

| Z | 4 |

| Data sourced from Raza et al. (2009). researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

For aromatic compounds containing nitro groups, the MEP surface typically shows a region of high positive potential (electron-deficient) around the nitro group, making it susceptible to nucleophilic attack. Conversely, regions of negative potential (electron-rich) are usually located around oxygen and nitrogen atoms of the hydroxyl and amide groups, indicating sites for electrophilic attack.

In a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the MEP map revealed positive potential zones promoting N—H⋯O interactions and negative potential zones near the carbonyl oxygen atoms. iucr.org For this compound, the hydroxyl and amide groups are expected to be regions of negative potential, while the nitro group and the hydrogen atoms of the amide group would exhibit positive potential. This distribution of charge influences the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. tandfonline.com In nitroaromatic compounds, the HOMO is often localized on the benzene ring, while the LUMO is typically centered on the electron-withdrawing nitro group.

For a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the HOMO-LUMO energy gap was calculated to be 3.923 eV. nih.gov In another study on nitrobenzene (B124822) derivatives, the HOMO-LUMO gaps were found to be around 4.5 eV. For this compound, a similar range for the energy gap can be anticipated, reflecting its potential for charge transfer interactions.

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a localized, Lewis-like representation of chemical bonds and lone pairs. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).

In this compound, significant intramolecular interactions are expected. The strong intramolecular O—H⋯O hydrogen bond is a primary feature. NBO analysis can quantify the stabilization energy associated with the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor).

Hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability are of interest for applications in optoelectronics. The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups connected by a π-conjugated system, as in this compound, is a common structural motif for NLO materials.

For comparison, the calculated dipole moment and first hyperpolarizability of 4-methyl-3-nitrobenzoic acid were reported, with the values being influenced by the specific computational method and basis set used. researchgate.net In QSAR studies of nitrobenzene derivatives, polarizability and hyperpolarizability have been shown to be significant molecular descriptors. dergipark.org.tr

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, a detailed picture of intermolecular contacts can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov The amino group of the benzamide (B126) moiety acts as a hydrogen bond donor, forming N—H⋯O interactions with the nitro and carbonyl oxygen atoms of adjacent molecules. researchgate.netnih.gov These interactions lead to the formation of dimers and a layered structure. researchgate.netnih.gov

A Hirshfeld surface analysis would reveal distinct regions corresponding to these strong hydrogen bonds, as well as weaker contacts such as C—H⋯O and π-π stacking interactions. In a related nitrobenzamide compound, Hirshfeld analysis showed that the most significant contacts were H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions. tandfonline.com A similar distribution of contacts would be expected for this compound, highlighting the importance of hydrogen bonding in its crystal packing.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. This information is crucial for understanding how a molecule might interact with biological targets.

Mapping Conformational Flexibility: Determining the range of motion of the amide and nitro functional groups and the flexibility of the benzene ring.

Solvent Effects: Understanding how the presence of different solvents influences the molecule's preferred conformations and intramolecular hydrogen bonding.

Energy Landscapes: Characterizing the relative energies of different conformers and the energy barriers for transitioning between them.

While general principles of molecular mechanics can be applied, dedicated MD simulation studies on this compound would provide specific and quantitative insights into its dynamic behavior.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking algorithms can predict the binding mode of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a docking score. This score is indicative of the strength of the interaction. For this compound, docking studies could hypothetically be used to:

Identify Key Interactions: Pinpoint the specific amino acid residues in a protein's binding pocket that interact with the hydroxyl, nitro, and amide groups of the compound.

Predict Binding Poses: Generate models of the three-dimensional orientation of the molecule within a target's active site.

Estimate Binding Free Energy: Provide a quantitative measure of the predicted binding affinity, which can be used to rank its potential as an inhibitor.

However, specific molecular docking studies detailing the predicted binding modes and affinities of this compound with particular protein targets are not documented in the current body of scientific literature.

Identification of Potential Biological Targets and Inhibitory Mechanisms

A significant application of molecular docking is the identification of potential biological targets for a given compound through reverse docking or screening against a library of protein structures. This can help in elucidating its mechanism of action. For this compound, such investigations could:

Suggest Potential Targets: Identify proteins, such as enzymes or receptors, to which the molecule is predicted to bind with high affinity.

Hypothesize Inhibitory Mechanisms: Based on the predicted binding mode, propose how the compound might inhibit the function of a target protein, for example, by blocking its active site.

While studies on derivatives of benzamides have shown interactions with various biological targets, dedicated computational screening to identify the specific biological targets and inhibitory mechanisms of this compound itself has not been reported. The structural alerts from its functional groups suggest a potential for interactions with a range of biological macromolecules, a hypothesis that awaits computational and experimental validation.

Investigation of Biological Activities in Vitro and Preclinical Models

Antimicrobial Properties

Derivatives of benzamide (B126), including those with nitro and hydroxyl substitutions, are recognized for their wide-ranging biological activities, which encompass antibacterial and antifungal effects. ontosight.aiontosight.ainanobioletters.com The presence and position of functional groups, such as the nitro group, on the benzamide scaffold are considered crucial for their antimicrobial efficacy.

In Vitro Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

While specific data on the antibacterial activity of 2-Hydroxy-3-nitrobenzamide is not extensively detailed in the available research, studies on related nitrobenzamide derivatives provide insights into their potential efficacy. For instance, various benzamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comdiva-portal.org

Research on N-(2-hydroxy-4-substitutedphenyl)benzamides showed that certain compounds were active against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net Many of these compounds also exhibited activity against the Gram-positive Staphylococcus aureus at a MIC value of 25 µg/ml. researchgate.net In a different study, novel hydrazide-hydrazones demonstrated potent activity against P. aeruginosa with MIC values as low as 0.19-0.22 μg/ml and significant inhibition of S. aureus (MIC = 7.03 μg/ml) and Streptococcus pneumoniae (MIC = 3.12 μg/ml). nih.gov

These findings, although not directly on this compound, underscore the potential of the broader nitrobenzamide class as a source of antibacterial agents. The variation in efficacy often relates to the specific substitutions on the benzamide core. scienceopen.com

| Compound Class | Gram-positive Bacteria | MIC | Gram-negative Bacteria | MIC | Reference |

| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | 25 µg/ml | Pseudomonas aeruginosa | 12.5 µg/ml | researchgate.net |

| Hydrazide-hydrazones | Staphylococcus aureus | 7.03 µg/ml | Pseudomonas aeruginosa | 0.19-0.22 µg/ml | nih.gov |

| Hydrazide-hydrazones | Streptococcus pneumoniae | 3.12 µg/ml | Klebsiella pneumoniae | 3.12-14.00 µg/ml | nih.gov |

This table presents data on related compound classes to illustrate the potential antibacterial efficacy.

In Vitro Antifungal Activity

Similar to its antibacterial potential, the antifungal properties of this compound are inferred from studies on related structures. Benzamide derivatives are known to possess antifungal capabilities. ontosight.ainanobioletters.com For example, a study on N-(2-hydroxy-4-substitutedphenyl)benzamides revealed that one of the derivatives was the most active against Candida albicans when compared to other tested compounds in the same series. researchgate.net Another study on steroidal hydrazones showed moderate to good antifungal activity, with MIC values ranging from 0.37 to 3.00 mg/mL against a panel of fungi. mdpi.com The collective evidence suggests that the benzamide scaffold is a promising framework for the development of antifungal agents.

Proposed Mechanisms of Action Related to Nitro Group Bioreduction and Oxidative Stress Induction

The antimicrobial action of nitroaromatic compounds, including this compound, is frequently linked to the bioreduction of the nitro group. mdpi.com This process is catalyzed by nitroreductase enzymes present in microbial cells. mdpi.com

The reduction can occur via two main pathways:

Two-electron reduction (Oxygen-insensitive): This pathway sequentially reduces the nitro group (oxidation state +3) to a nitroso (+1), then to a hydroxylamine (B1172632) (-1), and finally to an amine (-3) derivative. mdpi.com

One-electron reduction (Oxygen-sensitive): This pathway forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating a superoxide (B77818) anion in the process. mdpi.com

The generation of these reactive intermediates and reactive oxygen species (ROS) like the superoxide anion induces significant oxidative stress within the microbial cell. This oxidative stress can lead to widespread damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately resulting in cell death. mdpi.com The specific presence of the nitro group is often highlighted as a key contributor to these antimicrobial effects when compared to analogues lacking this functional group.

Anti-inflammatory Potential

Compounds within the benzamide class have been investigated for their ability to modulate inflammatory pathways. ontosight.aiontosight.ai Research suggests that these molecules may offer therapeutic benefits in conditions characterized by inflammation. ontosight.ai

In Vitro Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production, Cytokine Expression in Macrophage Cell Lines)

Studies on macrophage cell lines, such as RAW 264.7, are commonly used to evaluate the anti-inflammatory effects of chemical compounds. Macrophages activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, produce a variety of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL). nih.govresearchgate.net

Research on a series of nitro-substituted benzamide derivatives demonstrated that some compounds could significantly inhibit LPS-induced NO production in RAW 264.7 macrophages in a dose-dependent manner, with IC₅₀ values as low as 3.7 and 5.3 μM. researchgate.net Furthermore, one of the lead compounds from this study substantially decreased the secretion of the pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net While these results are for derivatives and not the specific title compound, they indicate that the nitrobenzamide structure is a promising scaffold for anti-inflammatory agents that can modulate key mediators like NO and cytokines.

| Compound Class | Cell Line | Inflammatory Mediator | Effect | IC₅₀ Value | Reference |

| Nitrobenzamide Derivatives | RAW 264.7 Macrophages | Nitric Oxide (NO) | Dose-dependent inhibition | 3.7 µM | researchgate.net |

| Nitrobenzamide Derivatives | RAW 264.7 Macrophages | Nitric Oxide (NO) | Dose-dependent inhibition | 5.3 µM | researchgate.net |

| Nitrobenzamide Derivative | RAW 264.7 Macrophages | IL-1β, TNF-α | Significant decrease in secretion | Not specified | researchgate.net |

This table shows the effects of related nitrobenzamide derivatives on inflammatory mediators.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

The overproduction of nitric oxide in inflammatory conditions is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). nih.gov The expression of iNOS, along with another key inflammatory enzyme, Cyclooxygenase-2 (COX-2), is often upregulated during an inflammatory response. nih.gov Therefore, the inhibition of these enzymes is a key strategy for controlling inflammation.

The observed reduction in NO production by nitrobenzamide derivatives strongly suggests an inhibitory effect on the iNOS pathway. researchgate.net Similarly, various classes of organic molecules are often screened for their ability to inhibit COX-1 and COX-2. For example, studies on chalcone (B49325) derivatives showed that many compounds were potent and selective inhibitors of COX-2, with IC₅₀ values ranging from 4.78 to 15.40 μM. dovepress.com Kuwanon A, a derivative of Morus alba, also demonstrated selective COX-2 inhibitory activity with an IC₅₀ of 14 μM. nih.gov Although direct inhibitory data for this compound on iNOS and COX-2 is not available, the established anti-inflammatory profile of related compounds suggests that investigating its effect on these key enzymatic targets would be a logical step in further characterizing its biological activity.

Anticancer Activity

In Vitro Cytotoxicity and Growth Inhibition Against Various Cancer Cell Lines (e.g., NCI60 Human Tumor Cell Line Screen)

The direct in vitro anticancer activity of this compound against the National Cancer Institute's 60 human tumor cell line panel (NCI60) is not extensively detailed in publicly available research. However, the NCI60 screen is a standard method used to assess the cytotoxic and growth-inhibitory effects of novel compounds. This screening involves treating various cell lines from different cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers) with the compound of interest.

The general protocol for such a screen involves seeding cells in 96-well plates and treating them with the compound at various concentrations for a set period, typically 48 hours. mdpi.com Cell viability is then determined using assays like the sulforhodamine B (SRB) assay. mdpi.comnih.gov The results are often expressed using three key metrics:

GI₅₀ (Growth Inhibition 50): The drug concentration that causes 50% inhibition of cell growth.

TGI (Total Growth Inhibition): The drug concentration that results in no net cell growth.

LC₅₀ (Lethal Concentration 50): The drug concentration that kills 50% of the initial cells.

While specific data for this compound is sparse, studies on structurally related salicylanilide (B1680751) derivatives have shown dose-dependent cytotoxic effects against NCI60 cell lines, with GI₅₀ values often in the low micromolar range against melanoma, non-small cell lung cancer (NSCLC), CNS, renal, leukemia, and breast cancer cell lines. mdpi.com For instance, certain derivatives have demonstrated high inhibitory activities with GI₅₀ values ranging from 0.38 to 6.02 μM across most cell line panels. e-century.us This suggests that the salicylanilide scaffold, to which this compound belongs, is a promising area for anticancer drug development.

Mechanistic Studies on Apoptosis Induction and Modulation of Anti-apoptotic/Pro-apoptotic Protein Interactions (e.g., BH3-Mimetics)

Evading apoptosis, or programmed cell death, is a fundamental characteristic of cancer cells. oatext.com A key pathway governing apoptosis is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family includes anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (like BAX, BAK, and "BH3-only" proteins). oatext.comsemanticscholar.org In healthy cells, a balance between these proteins is maintained. In cancer, this balance is often disrupted, with anti-apoptotic proteins being overexpressed, which prevents cell death. nih.gov

BH3-mimetics are a class of therapeutic agents designed to restore the apoptotic process in cancer cells. oatext.com They are small molecules that mimic the function of the natural BH3-only proteins. monash.edu By binding to the hydrophobic groove of anti-apoptotic BCL-2 family proteins, BH3-mimetics displace the pro-apoptotic proteins that were sequestered. semanticscholar.org This "unleashing" of pro-apoptotic proteins like BAX and BAK leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspases, ultimately triggering cell death. semanticscholar.orgmonash.edu

While the concept of BH3-mimetics is a promising strategy in cancer therapy, and drugs like Venetoclax have seen clinical success in hematologic malignancies, specific studies detailing this compound's mechanism of action as a BH3-mimetic or its direct interaction with BCL-2 family proteins are not available in the reviewed literature. nih.govbiorxiv.org Further research would be required to determine if its cytotoxic effects are mediated through this specific pathway.

Evaluation of Antioxidant Restoration in Disease Models

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathology of numerous diseases, including neurodegenerative disorders and cancer. nih.govtandfonline.com Evaluating a compound's ability to restore antioxidant capacity is therefore a crucial part of preclinical assessment.

Standard in vivo models, such as those inducing Parkinson's disease with toxins like 6-hydroxydopamine (6-OHDA) or MPTP, are often used to study oxidative stress. nih.govnih.gov In these models, researchers measure key biomarkers to assess antioxidant restoration. nih.gov Common parameters include:

Malondialdehyde (MDA): A product of lipid peroxidation, its levels increase during oxidative stress. A reduction in MDA indicates decreased oxidative damage. nih.gov

Superoxide Dismutase (SOD): A primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Increased SOD activity signifies an enhanced antioxidant defense. tandfonline.comnih.gov

Glutathione (GSH): A critical non-enzymatic antioxidant. Restoring depleted GSH levels is a key indicator of antioxidant recovery. tandfonline.comnih.gov

Although these methods are well-established for evaluating antioxidant potential, specific studies investigating the ability of this compound to restore these antioxidant markers in disease models have not been reported in the available literature.

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. rsc.org Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com

Research into 2-hydroxy-N-phenylbenzamides (salicylanilides), the class of compounds to which this compound belongs, has shown inhibitory activity against both AChE and BChE. mdpi.com In a study of various halogenated derivatives, these compounds exhibited moderate inhibition of AChE and generally higher IC₅₀ values for BChE, indicating lower potency against the latter. mdpi.com Many of the tested derivatives showed AChE inhibition comparable or superior to the established drug rivastigmine. mdpi.com

The substitution pattern on the salicylanilide core was found to be crucial for activity. For example, phosphorus-based esters of these compounds significantly improved activity against BChE. mdpi.com One such derivative, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was identified as a potent and selective BuChE inhibitor that acted through a mixed and pseudo-irreversible mechanism. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by Salicylanilide Derivatives

| Compound Class | Target Enzyme | Observed IC₅₀ Range (µM) | Reference Compound (Rivastigmine) IC₅₀ (µM) |

|---|---|---|---|

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | ~65.0 (Calculated) |

| 2-Hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BChE) | 53.5 - 228.4 | 38.4 |

| Phosphorus-based Esters (e.g., 5c) | Butyrylcholinesterase (BChE) | 2.4 (for compound 5c) | 38.4 |

Data sourced from a study on various halogenated 2-hydroxy-N-phenylbenzamides and their esters. mdpi.com

Tyrosinase Inhibition for Melanin (B1238610) Synthesis Pathways

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the process of melanogenesis, the pathway for melanin synthesis. researchgate.netnih.gov As excessive melanin production can lead to hyperpigmentation disorders, tyrosinase inhibitors are of significant interest in the cosmetics and pharmaceutical industries as skin-lightening or depigmenting agents. mdpi.comscience.gov

The development of tyrosinase inhibitors involves screening compounds for their ability to block the enzymatic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin. mdpi.com Many natural and synthetic compounds, including kojic acid and various benzaldehyde (B42025) and benzothiazole (B30560) derivatives, have been identified as tyrosinase inhibitors. researchgate.netmdpi.com The inhibitory mechanism can be competitive, non-competitive, or mixed-type. rsc.org

While the search for potent and safe tyrosinase inhibitors is an active area of research, there is no specific information in the reviewed scientific literature on the evaluation of this compound as a tyrosinase inhibitor or its effects on melanin synthesis pathways.

Antiviral Properties (e.g., Hepatitis C Virus Inhibition)

The salicylamide (B354443) chemical scaffold, to which this compound belongs, has been identified as a promising framework for the development of broad-spectrum antiviral agents. nih.gov Derivatives built upon this core structure have demonstrated inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV). nih.govresearchgate.net While this compound itself is often used as a chemical intermediate, its derivatives have been the subject of significant antiviral research. nih.gov

Research has identified halosalicylamide derivatives as potent, allosteric inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. nih.gov The antiviral activity is critically dependent on the salicylamide moiety itself. nih.gov Further studies into biaryl amide derivatives, using 4-hydroxy-3-nitrobenzoic acid as a starting material, have confirmed that the presence of a nitro group on the benzamide ring is advantageous for anti-HCV activity. nih.gov For instance, certain N-aryl-(3-nitro-4-alkoxy)benzamide derivatives exhibit strong inhibitory effects against HCV replication in cell-based assays, with some compounds showing potency comparable to clinical drugs. nih.gov These findings underscore the therapeutic potential of the this compound scaffold in designing novel inhibitors against HCV. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of compounds derived from the this compound scaffold is highly dependent on their specific structural features. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different chemical modifications influence antiviral potency, providing a roadmap for the rational design of more effective therapeutic agents.

Impact of Substituent Position and Electronic Properties on Biological Potency

The nature and position of substituents on the salicylic (B10762653) acid ring are critical determinants of biological activity. The nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the molecule's electronic profile and its interaction with biological targets.

SAR studies on biaryl amide derivatives targeting HCV have shown that a nitro group on the salicylic acid ring is beneficial for antiviral activity. nih.gov In one study, a series of compounds were synthesized based on a 4-hydroxy-3-nitrobenzoic acid core. The resulting nitro-substituted derivatives consistently demonstrated potent anti-HCV activity. nih.gov When the nitro group was replaced with other substituents like fluoro, chloro, or trifluoromethyl groups, the anti-HCV activity deteriorated, highlighting the importance of the nitro group's specific electronic properties. nih.gov Furthermore, reducing the nitro group to an amino group or converting it to an amide also led to a decrease in activity. nih.gov

The following table illustrates the SAR of the R2 moiety (the salicylic acid ring) in a series of anti-HCV compounds, demonstrating the superior activity of the nitro-substituted analog (Compound 50). nih.gov

Table 1: SAR of R2 Moiety on Anti-HCV Activity Data sourced from a study on biaryl amide derivatives. nih.gov

| Compound | R2 Substituent | EC50 (µM) |

|---|---|---|

| 50 | -NO2 | 0.095 |

| 51 | -NH2 | > 10 |

| 52 | -NHC(O)CH2CH3 | 6.51 |

This trend indicates that a strong electron-withdrawing group at this position is a key feature for potent inhibition. The position of the nitro group is also crucial; research on related compounds shows that moving the nitro group from position 3 to other positions can alter the compound's biological activity profile.

Role of Amide Backbone and Aromatic Ring Modifications in Biological Activity

The core structure, consisting of the aromatic ring, the hydroxyl group, and the amide backbone, is fundamental to the biological activity of salicylamide derivatives. nih.gov

Amide Backbone and Hydroxyl Group: The integrity of the salicylamide moiety is essential for anti-HCV activity. nih.gov SAR studies have revealed that methylation of either the 2-hydroxy group or the amide nitrogen leads to a complete loss of inhibitory activity against HCV NS5B polymerase. nih.gov This suggests that both the phenolic hydroxyl group and the amide N-H proton are likely involved in critical hydrogen bonding interactions with the target enzyme, anchoring the inhibitor in the binding site. The intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl is also a key feature that helps to define the conformation of the molecule. upenn.edu

Aromatic Ring (Anilide) Modifications: While the salicylamide portion of the molecule often serves as the primary anchor or "warhead," modifications to the second aromatic ring (the N-phenyl or anilide portion) are crucial for modulating potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

In the development of N-aryl-(3-nitro-4-alkoxy)benzamide derivatives as anti-HCV agents, the substituents on the anilide ring were systematically varied. nih.gov It was found that lipophilic substituents on this second ring generally led to stronger biological activity. researchgate.net For example, introducing groups like a 4'-methoxyphenyl or a 3',4'-dimethoxyphenyl on the anilide ring resulted in compounds with potent anti-HCV activity. The data below shows how modifications to the R1 moiety (the anilide ring) and the R3 moiety (an alkoxy group on the salicylic ring) impact antiviral potency. nih.gov

Table 2: SAR of Anilide (R1) and Alkoxy (R3) Moieties on Anti-HCV Activity Data sourced from a study on biaryl amide derivatives. nih.gov

| Compound | R1 (Anilide Ring) | R3 (Alkoxy Group) | EC50 (µM) |

|---|---|---|---|

| 60 | 4-methoxyphenyl | Isopropyl | 0.083 |

| 68 | 4-methoxyphenyl | Ethyl | 0.015 |

| 78 | 3,4-dimethoxyphenyl | Isopropyl | 0.031 |

These findings demonstrate that while the this compound core provides the essential pharmacophore for antiviral activity, fine-tuning the substituents on the appended aromatic ring is a powerful strategy for optimizing potency and developing lead candidates for antiviral therapies. nih.gov

Coordination Chemistry and Supramolecular Assembly with Metal Ions

2-Hydroxy-3-nitrobenzamide as a Ligand in Metal Complexation

This compound is an organic compound featuring three functional groups that can potentially interact with metal ions: a phenolic hydroxyl (-OH) group, an amide (-CONH₂) group, and a nitro (-NO₂) group attached to the aromatic ring. The primary coordination sites for metal complexation are the oxygen atoms of the deprotonated hydroxyl group and the carbonyl moiety of the amide group.

The crystal structure of the free this compound ligand reveals the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the amide group. nih.govresearchgate.net This pre-organized conformation makes it an excellent candidate for acting as a bidentate chelating agent upon deprotonation of the phenolic hydroxyl group. This chelation would result in the formation of a stable six-membered ring with a metal center.

While the nitro group is generally considered a weak coordinator, its oxygen atoms can potentially engage in weaker interactions or influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. A related compound, 2-Hydroxy-3-nitro-N-phenylbenzamide, has also been identified as a precursor for complexation with various metals, highlighting the utility of this structural framework in coordination chemistry. iucr.org The coordination of this compound to a metal ion is expected to proceed via the formation of a metal-oxygen bond with the phenolate (B1203915) and a coordinate bond with the amide oxygen, establishing an O,O-bidentate coordination mode.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand generally follows established procedures in coordination chemistry. A typical method involves the reaction of a metal salt (e.g., chlorides or sulfates of transition metals) with the ligand in a specific stoichiometric ratio in a suitable solvent, such as ethanol (B145695) or methanol (B129727). sci-hub.se The reaction mixture is often heated under reflux to ensure completion, followed by cooling to facilitate the precipitation of the solid complex. sci-hub.seajol.info The resulting product can then be filtered, washed with the solvent to remove unreacted starting materials, and dried.

The characterization of these newly formed complexes relies on various spectroscopic techniques to confirm the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the binding mode of the ligand. The spectrum of the free ligand shows characteristic absorption bands for the O-H, N-H, and C=O groups. Upon complexation, the broad band corresponding to the phenolic O-H stretching vibration is expected to disappear, indicating the deprotonation of the hydroxyl group and its involvement in bonding. Furthermore, a noticeable shift in the C=O stretching frequency to a lower wavenumber is anticipated, which confirms the coordination of the carbonyl oxygen to the metal center. New bands appearing at lower frequencies are typically assigned to the M-O vibrations. ajol.info

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination sphere. The spectra typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. The d-d transitions of the metal ion, which are often weak, can also be observed and are indicative of the coordination environment around the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is useful. The disappearance of the phenolic -OH proton signal in the spectrum of the complex confirms its deprotonation. The chemical shifts of the aromatic and amide protons are also expected to be altered upon complexation due to the change in the electronic environment.

Table 1: Expected Infrared Spectral Data for this compound and its Metal Complexes

| Functional Group | Vibration Mode | Expected Wavenumber in Free Ligand (cm⁻¹) | Expected Change Upon Complexation |

| Phenolic -OH | O-H stretch | ~3200 (broad) | Disappearance |

| Amide N-H | N-H stretch | ~3400, ~3300 | Minor shift |

| Carbonyl C=O | C=O stretch | ~1650 | Shift to lower frequency (e.g., 1620-1630) |

| Metal-Oxygen | M-O stretch | N/A | Appearance of new bands in the low-frequency region (e.g., 400-600) |

Investigation of Metal-Ligand Binding Modes and Stoichiometry

The investigation of how this compound binds to metal ions and in what ratio is fundamental to understanding the structure of the resulting complexes. Based on the ligand's structure and data from related compounds, a primary binding mode and common stoichiometry can be predicted.

The most probable binding mode for this compound is as a bidentate ligand, coordinating to a single metal ion through the phenolic oxygen (after deprotonation) and the carbonyl oxygen of the amide group. This O,O-chelation forms a thermodynamically favorable six-membered ring. While less common, the nitro group's oxygen atoms or the amide nitrogen could be involved in forming polynuclear structures or bridging between metal centers under specific reaction conditions.

The stoichiometry of the complexes, which is the metal-to-ligand ratio, is commonly determined using methods such as elemental analysis, Job's method of continuous variation using UV-Vis spectroscopy, and single-crystal X-ray diffraction. For bidentate ligands like this compound, complexes with a 1:2 metal-to-ligand ratio are frequently formed with divalent metal ions having a coordination number of four or six. sci-hub.se In an octahedral geometry, for instance, two ligand molecules would occupy four coordination sites, with the remaining two sites being filled by solvent molecules (like water) or other co-ligands. bendola.com

Evaluation of Enhanced Biological Activities and Modified Physicochemical Properties in Metal Complexes

The coordination of organic ligands to metal centers can significantly alter their biological and physicochemical properties. This principle is a cornerstone of medicinal inorganic chemistry, where chelation is often employed to enhance the therapeutic potential of organic compounds.

It is a well-established concept that the biological activity of a ligand can be enhanced upon complexation with a metal ion. nih.govmdpi.com According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. This increased lipophilicity can enhance the penetration of the complex through the lipid membranes of microorganisms, thereby increasing its biological efficacy. sciencepublishinggroup.com While specific studies on this compound complexes are limited, research on other nitro-containing ligands and their metal complexes has consistently shown that the complexes often exhibit superior antimicrobial activity compared to the free ligands. mdpi.comresearchgate.net

The physicochemical properties of this compound are also modified upon metal complexation. These changes include:

Solubility: The solubility of the ligand in various solvents can be significantly altered. The resulting complex may have different solubility profiles, which is a critical factor in its potential applications.

Thermal Stability: Metal complexes generally exhibit higher thermal stability compared to the free ligands. Thermal analysis techniques like thermogravimetric analysis (TGA) can be used to quantify this change.

Redox Properties: The redox potential of the metal ion and the ligand can be modified upon complexation. This is particularly relevant for complexes with redox-active metals like copper or iron and can be a key factor in their mechanism of biological action.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the selective and sensitive analysis of 2-Hydroxy-3-nitrobenzamide, especially within complex sample matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the most powerful and widely adopted techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of polar and thermally labile compounds like this compound, offering high sensitivity and selectivity without the need for derivatization.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. A C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the efficient elution of the target analyte and other components in the sample.

Detection: Mass spectrometry, particularly with electrospray ionization (ESI), is the preferred detection method. Given the presence of acidic phenolic and amide protons, this compound is expected to ionize efficiently in negative ion mode ([M-H]⁻). Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and confident identification through the monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).

Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 181.03 |

| Product Ions (m/z) | 164.03, 135.02 |

| Collision Energy | 15-25 eV |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For polar compounds like this compound, derivatization is generally required to increase volatility and thermal stability, and to improve chromatographic performance. researchgate.netresearchgate.net

Derivatization: The hydroxyl and amide functional groups of this compound are polar and can lead to poor peak shape and thermal degradation in the GC inlet. researchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for such compounds, converting the polar -OH and -NH2 groups into their more volatile trimethylsilyl (B98337) (-OTMS and -NHTMS) ethers and amides. nih.gov

Separation and Detection: The derivatized analyte is then separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer, typically operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that can be used for identification and quantification.

Postulated GC-MS Parameters for Derivatized this compound

| Parameter | Setting |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Monitored Ions (m/z) | Dependent on the fragmentation of the silylated derivative |

Spectrophotometric and Spectrofluorimetric Methods for Detection and Quantification

Spectroscopic methods, including UV-Vis spectrophotometry and spectrofluorimetry, offer simpler and more cost-effective alternatives for the quantification of this compound, particularly in less complex samples.

UV-Vis Spectrophotometry

The aromatic ring and the nitro group in this compound are strong chromophores, making the compound amenable to UV-Vis spectrophotometric analysis. The absorption spectrum is expected to show characteristic peaks in the UV region. Studies on similar nitroaromatic compounds, such as nitrobenzaldehydes, have shown strong absorptions around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene (B151609) groups. rsc.orguni-muenchen.de The position of the absorption maximum can be influenced by the solvent polarity and the pH of the solution due to the phenolic hydroxyl group.

Predicted Spectrophotometric Properties of this compound

| Parameter | Predicted Value/Range |

|---|---|

| Solvent | Methanol or Ethanol (B145695) |

| λmax (maximum absorbance) | ~250-270 nm and a weaker band at ~320-350 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ at the primary λmax |

Spectrofluorimetric Methods

The intrinsic fluorescence of this compound may be limited. However, spectrofluorimetry can be a highly sensitive and selective method for its quantification, often following a derivatization step to introduce a fluorescent tag. Alternatively, the fluorescence quenching properties of the nitroaromatic moiety can be exploited for detection.

Fluorescence Quenching: Many nitroaromatic compounds are known to be effective fluorescence quenchers. mdpi.comnih.govwestmont.edu This property can be utilized in a sensor system where the presence of this compound quenches the fluorescence of a known fluorophore. The degree of quenching would be proportional to the concentration of the analyte.

Derivatization: While not extensively reported for this specific compound, derivatization with a fluorescent labeling agent could be a viable strategy to enhance detection sensitivity.

Application in Complex Biological and Environmental Matrices

The analysis of this compound in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) presents significant challenges due to the complexity of these matrices and the potentially low concentrations of the analyte. nih.govresearchgate.net Effective sample preparation is therefore a critical step to remove interfering substances and to concentrate the analyte prior to analysis.

Sample Preparation Techniques

The choice of sample preparation method depends on the matrix and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): This is a classic technique for extracting analytes from aqueous samples into an immiscible organic solvent. The efficiency of the extraction depends on the choice of solvent and the pH of the aqueous phase.